10-Chloronaphtho[2,1-b]benzofuran
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Overview
Description
10-Chloronaphtho[2,1-b]benzofuran is a chemical compound with the molecular formula C16H9ClO and a molecular weight of 252.7 g/mol . It is a derivative of naphtho[2,1-b]benzofuran and is known for its applications in the field of optoelectronic materials, particularly in the production of OLED (organic light-emitting diode) organic semiconductor light sources .
Preparation Methods
The synthesis of 10-Chloronaphtho[2,1-b]benzofuran typically involves the chlorination of naphtho[2,1-b]benzofuran. One common method includes the reaction of naphtho[2,1-b]benzofuran with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
For industrial production, the process may involve large-scale chlorination reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through recrystallization or column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
10-Chloronaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 10-methoxynaphtho[2,1-b]benzofuran .
Scientific Research Applications
10-Chloronaphtho[2,1-b]benzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 10-Chloronaphtho[2,1-b]benzofuran in its applications, particularly in optoelectronics, involves its ability to act as a semiconductor material. The compound’s molecular structure allows it to efficiently transport electrons and holes, which is crucial for the functioning of OLEDs. The presence of the chlorine atom enhances its electron-withdrawing properties, thereby improving its performance in electronic devices .
Comparison with Similar Compounds
10-Chloronaphtho[2,1-b]benzofuran can be compared with other similar compounds such as:
10-Bromonaphtho[2,1-b]benzofuran: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and electronic properties.
10-Fluoronaphtho[2,1-b]benzofuran: Contains a fluorine atom, leading to different chemical behavior and applications.
10-Iodonaphtho[2,1-b]benzofuran:
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H9ClO |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
10-chloronaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H |
InChI Key |
FNULZJHNXGVSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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